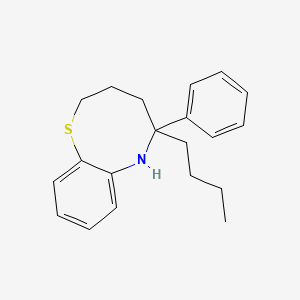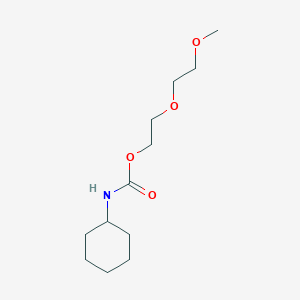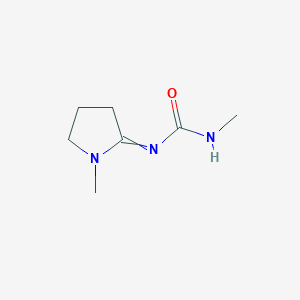
N-Methyl-N'-(1-methylpyrrolidin-2-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound that belongs to the class of pyrrolidinone derivatives. It is characterized by a five-membered lactam ring with a methyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrolidinone with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea often involves large-scale reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-pyrrolidone: A closely related compound with similar structural features.
N-Methylpyrrolidinone: Another derivative with comparable properties.
Pyrrolidinone derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry, while its potential biological effects open up avenues for research in medicine and biology.
Eigenschaften
CAS-Nummer |
90096-96-1 |
|---|---|
Molekularformel |
C7H13N3O |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
1-methyl-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C7H13N3O/c1-8-7(11)9-6-4-3-5-10(6)2/h3-5H2,1-2H3,(H,8,11) |
InChI-Schlüssel |
YZGPRRKCRQKJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N=C1CCCN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
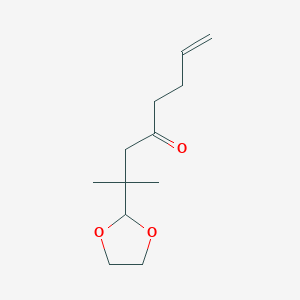

silane](/img/structure/B14385406.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
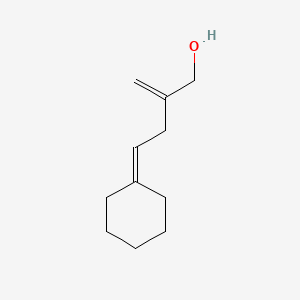
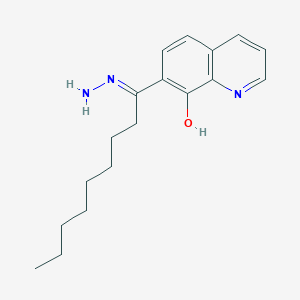
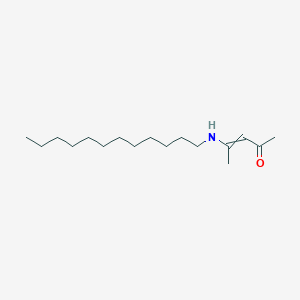

![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
